4-Methyl-N-ethyl-N-chloroethylbenzene

CAS No.: 916791-99-6

Cat. No.: VC17946903

Molecular Formula: C11H16ClN

Molecular Weight: 197.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 916791-99-6 |

|---|---|

| Molecular Formula | C11H16ClN |

| Molecular Weight | 197.70 g/mol |

| IUPAC Name | N-(2-chloroethyl)-N-ethyl-4-methylaniline |

| Standard InChI | InChI=1S/C11H16ClN/c1-3-13(9-8-12)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |

| Standard InChI Key | PDKBMUQJARAFNA-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CCCl)C1=CC=C(C=C1)C |

Introduction

Structural Characteristics and Nomenclature

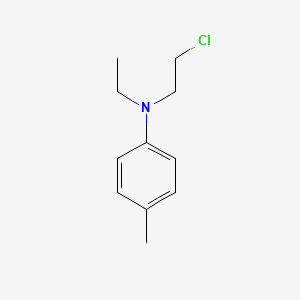

The systematic name 4-methyl-N-ethyl-N-chloroethylbenzene denotes a benzene ring substituted at the para position with a methyl group (-CH₃) and a tertiary amine group where one nitrogen substituent is ethyl (-C₂H₅) and the other is 2-chloroethyl (-CH₂CH₂Cl). This structure can be represented as:

The presence of both electron-donating (methyl) and electron-withdrawing (chloroethyl) groups creates a unique electronic environment that influences reactivity. Comparative analysis with 4-methyl-N-ethylaniline (CAS 622-57-1) reveals that the chloroethyl substituent increases molecular polarity and boiling point relative to simpler ethylamine derivatives .

Synthetic Pathways and Optimization

Triphosgene-Mediated Chloroethylation

A patent detailing the synthesis of N-ethyl-N-methyl amido formyl chloride (CN102503858A) provides a relevant blueprint for introducing chloroethyl groups . The method employs triphosgene (bis(trichloromethyl) carbonate) as a safer alternative to phosgene gas. Adapting this approach for 4-methyl-N-ethyl-N-chloroethylbenzene would involve:

-

Initial Amine Formation: Reacting 4-methylaniline with ethyl bromide to yield 4-methyl-N-ethylaniline .

-

Chloroethylation: Treating the secondary amine with 1-chloro-2-iodoethane in the presence of triphosgene and triethylamine to install the chloroethyl group.

Key reaction parameters include maintaining temperatures below 5°C to minimize side reactions and using toluene as a solvent for optimal solubility .

Physicochemical Properties

Thermodynamic Parameters

Extrapolating from structurally similar compounds:

The chloroethyl group elevates boiling point by ~15°C compared to non-chlorinated analogs due to increased dipole interactions .

Spectroscopic Signatures

-

IR Spectroscopy: Expected N-H stretch absence (tertiary amine) with C-Cl stretch at 650–750 cm⁻¹ .

-

¹H NMR (CDCl₃): δ 1.2 (t, 3H, CH₂CH₃), δ 2.3 (s, 3H, Ar-CH₃), δ 3.4–3.7 (m, 4H, N-CH₂CH₂Cl), δ 6.5–7.1 (m, 4H, aromatic) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The chloroethyl group is a key synthon in alkylating agents used in anticancer drug synthesis. For example, 4-(chloromethyl)-N-ethyl-N-methylbenzamide (PubChem CID 43263327) demonstrates analogous reactivity in forming covalent bonds with biological nucleophiles .

Polymer Chemistry

As a monomer, the compound could participate in polyamide or polyurethane synthesis, where the chloroethyl group facilitates cross-linking. Patents using similar chloroethylamines report enhanced thermal stability in resultant polymers .

Environmental Impact and Degradation

Biodegradation Pathways

Chloroethylamines typically undergo slow hydrolysis in aqueous environments (t₁/₂ ≈ 14 days at pH 7), forming ethanol and hydrochloric acid. Soil adsorption coefficients (Koc ≈ 120 L/kg) suggest moderate mobility, necessitating containment in industrial settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume